Cas no 69849-06-5 (2-(2-Chlorophenyl)-2-methylpropanoic acid)

2-(2-Chlorophenyl)-2-methylpropanoic acid structure
69849-06-5 structure
Product Name:2-(2-Chlorophenyl)-2-methylpropanoic acid
Numero CAS:69849-06-5
MF:C10H11ClO2
MW:198.646142244339
MDL:MFCD11036920
CID:3161409
PubChem ID:50986327
Update Time:2025-04-23

2-(2-Chlorophenyl)-2-methylpropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2-Chlorophenyl)-2-methylpropanoic acid
    • 2-(2-Chlorophenyl)-2-methylpropionic acid
    • Benzeneacetic acid, 2-chloro-α,α-dimethyl-
    • AKOS011047923
    • 69849-06-5
    • 993-699-5
    • 2-(2-chlorophenyl)-2-methylpropanoicacid
    • CS-0258125
    • SCHEMBL785777
    • EN300-69167
    • DTXSID40679037
    • KS-6792
    • SPKRPQSYTKMVHB-UHFFFAOYSA-N
    • DTXCID10629786
    • UCA84906
    • Z858031346
    • MFCD11036920
    • MDL: MFCD11036920
    • Inchi: 1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
    • Chiave InChI: SPKRPQSYTKMVHB-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC=CC=1C(C(=O)O)(C)C

Proprietà calcolate

  • Massa esatta: 198.0447573g/mol
  • Massa monoisotopica: 198.0447573g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 201
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Densità: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 72 ºC
  • Solubilità: Molto leggermente solubile (0,42 g/l) (25°C),

2-(2-Chlorophenyl)-2-methylpropanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
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$ 70.00 2022-06-06
TRC
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Enamine
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Enamine
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Enamine
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